molecular formula C11H15N3O2S B2386530 1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide CAS No. 1557593-84-6

1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide

Cat. No. B2386530
CAS RN: 1557593-84-6
M. Wt: 253.32
InChI Key: FQJUDVDBVZHVGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . These reactions can include cyclocondensation and cyclization .


Chemical Reactions Analysis

Cyanoacetohydrazides, which are related to 1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide, can act as both an N- and C-nucleophile. They can react with various reactants, leading to the synthesis of a variety of polyfunctional heterocyclic compounds .

Scientific Research Applications

Therapeutic Applications in Neurological Disorders

  • Alzheimer's Disease : Piperidine-type cholinesterase inhibitors, such as Donepezil, have been extensively studied for their efficacy in improving cognition and global clinical function in Alzheimer's disease. These compounds show significant improvements in activities of daily living (ADLs) and are well-tolerated, suggesting their potential as first-line treatments in mild to moderate Alzheimer's disease (Dooley & Lamb, 2000); (Román & Rogers, 2004).

Antineoplastic Potential

  • Cancer Research : Piperidine derivatives have been identified as promising antineoplastic agents. A novel series of piperidones demonstrated excellent cytotoxic properties, with potential as drug candidates for cancer treatment due to their tumor-selective toxicity and capability to act as modulators of multi-drug resistance (Hossain et al., 2020).

Drug Discovery and Synthesis Strategies

  • Spiropiperidines : In drug discovery, spiropiperidines, synthesized through methodologies involving piperidine rings, have gained popularity for their potential medicinal applications, showcasing the versatility of piperidine scaffolds in accessing new areas of chemical space (Griggs, Tape, & Clarke, 2018).

Enzyme Inhibition

  • Dipeptidyl Peptidase IV Inhibitors : Piperidine-based compounds are central to the development of inhibitors targeting DPP IV, a validated target for type 2 diabetes mellitus treatment. These inhibitors showcase the importance of piperidine in medicinal chemistry for creating antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).

Pharmacological Diversity

  • Piperazine Derivatives : Piperazine, closely related to piperidine, is used in various therapeutic areas, including antipsychotics, antihistamines, and antidepressants. This highlights the broad pharmacological applications of piperidine and its analogues in enhancing drug properties (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name

1-(thiophene-2-carbonyl)piperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c12-13-10(15)8-3-5-14(6-4-8)11(16)9-2-1-7-17-9/h1-2,7-8H,3-6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJUDVDBVZHVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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